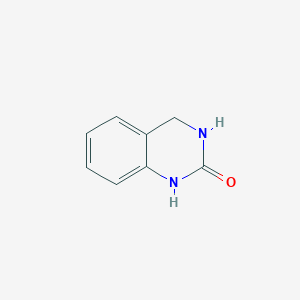

3,4-dihydroquinazolin-2(1H)-one

概要

説明

3,4-Dihydroquinazolin-2(1H)-one is a heterocyclic organic compound that belongs to the quinazoline family This compound is characterized by a fused ring system consisting of a benzene ring and a pyrimidine ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydroquinazolin-2(1H)-one can be achieved through various methods. One common approach involves the cyclization of 2-aminobenzylamine with formic acid or its derivatives. This reaction typically proceeds under reflux conditions, yielding the desired product in good to excellent yields .

Another method involves the reduction of quinazolin-2,4(1H,3H)-dione using reducing agents such as lithium aluminum hydride or borane. This reduction process is usually carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods

In an industrial setting, the production of this compound often employs microwave-assisted synthesis. This method offers several advantages, including shorter reaction times and higher yields compared to conventional thermal methods. The use of green solvents like 2-methyltetrahydrofuran further enhances the sustainability of the process .

化学反応の分析

Types of Reactions

3,4-Dihydroquinazolin-2(1H)-one undergoes various chemical reactions, including:

Substitution: It can undergo nucleophilic substitution reactions with various amines to form 2-amino derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride or borane in an inert atmosphere.

Substitution: Amines in the presence of a suitable base.

Major Products

Oxidation: Quinazolin-2,4(1H,3H)-dione.

Reduction: this compound.

Substitution: 2-Amino derivatives of quinazoline.

科学的研究の応用

Scientific Research Applications

3,4-dihydroquinazolin-2(1H)-one derivatives are used across various scientific disciplines:

- Building Block in Chemistry The compound is used as a building block for synthesizing more complex quinazolinone derivatives with potential biological activities.

- Bioactive Molecule in Biology It is studied for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

- Therapeutic Agent in Medicine Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

- Material Development in Industry The compound is used in developing new materials and as a precursor for synthesizing other valuable chemicals.

Biological Activities and Medicinal Chemistry

This compound derivatives exhibit a wide range of biological activities, making them valuable in pharmacological and medicinal chemistry research. These include:

- Anticonvulsant Activity: Certain 3,4-dihydroquinolin-2(1H)-one derivatives have shown anticonvulsant activity. For example, compound 7-((5-(pentylthio)-1,3,4-oxadiazol-2-yl)methoxy)-3,4-dihydroquinolin-2(1H)-one (5b) demonstrated significant anticonvulsant activity and potent binding affinity to GABA A receptors .

- Kinase Inhibition: Quinazolinone derivatives are used as small molecule inhibitors for kinases or receptor kinases in antineoplastic drug design .

- CDK5 Inhibition: 3,4-dihydroquinazolin-2(1H)-ones have been identified as CDK5 inhibitors, which are relevant in treating neurodegenerative disorders like Alzheimer's disease, amyotrophic lateral sclerosis, and ischemic stroke .

- Antimicrobial, anticancer, and anti-inflammatory It is studied for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

Case Studies

- Anticancer Efficacy: Studies have been conducted on the effects of 8-Amino-1-methyl-3,4-dihydroquinazolin-2(1H)-one on breast cancer cells, indicating its potential as an anticancer agent.

- Anti-inflammatory Diseases: 8-Amino-1-methyl-3,4-dihydroquinazolin-2(1H)-one is explored for treating inflammatory diseases.

- скинь: A series of new 7-piperazinyl and 7-piperidinyl-3,4-dihydroquinazolin-2(1H)-ones has been synthesized . The described compounds are structurally related to adoprazine, a potential atypical antipsychotic bearing potent D2 receptor antagonist and 5-HT1A receptor agonist properties .

Structural Similarity and Potential Applications

作用機序

The mechanism of action of 3,4-dihydroquinazolin-2(1H)-one involves its interaction with specific molecular targets. For instance, it inhibits the enzyme NEIL2, which is responsible for repairing oxidative damage to DNA. By inhibiting this enzyme, the compound can enhance the inflammatory response and prevent further damage from conditions like hypoxic ischemic encephalopathy .

類似化合物との比較

Similar Compounds

Quinazolin-2,4(1H,3H)-dione: This compound is structurally similar but lacks the hydrogenation at the 3,4-positions.

4-Hydroxyquinazoline: Another related compound with a hydroxyl group at the 4-position.

Uniqueness

3,4-Dihydroquinazolin-2(1H)-one is unique due to its ability to undergo a wide range of chemical reactions and its diverse biological activities. Its derivatives have shown promising results in various therapeutic applications, making it a valuable compound in medicinal chemistry .

生物活性

3,4-Dihydroquinazolin-2(1H)-one is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of this compound

This compound is characterized by a fused ring system comprising a benzene and a pyrimidine ring. It has been identified as a significant compound in various biochemical reactions and has demonstrated interactions with numerous enzymes and proteins.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Its mode of action may involve the formation of ion-channel pores in microbial membranes, leading to cell depolarization and increased cytotoxicity. The compound has been shown to stimulate the production of reactive oxygen species (ROS), which can induce apoptosis in target cells.

Cellular Effects

In vitro studies have revealed that this compound influences cellular functions by affecting mitochondrial membrane potential and promoting apoptosis. It has been observed to suppress intracellular poly(ADP-ribose) (PAR) formation while enhancing γH2AX aggregation, indicating its role in DNA damage response pathways .

Anticancer Activity

A study evaluated various derivatives of this compound for their anticancer properties. The IC50 values against different cancer cell lines were reported as follows:

| Compound | A2780 IC50 (µM) | MDA-MB-231 IC50 (µM) | HepG-2 IC50 (µM) |

|---|---|---|---|

| CA1-e | 22.76 | 70-90 | 37.59 |

| CA1-g | 24.94 | <40 | 45.41 |

These results demonstrate that modifications to the compound's structure significantly impact its cytotoxicity against various cancer cell lines .

Inhibition of Enzymes

This compound has been studied for its ability to inhibit enzymes involved in critical biological processes. For instance, it inhibits NEIL2, an enzyme implicated in DNA repair mechanisms . This inhibition could have implications for cancer therapy by enhancing the sensitivity of tumor cells to chemotherapeutic agents.

Anti-leishmanial Activity

Recent studies on derivatives of this compound have shown promising anti-leishmanial activity. In silico docking studies indicated strong binding affinities to key proteins involved in Leishmania metabolism, such as Pyridoxal Kinase and Trypanothione Reductase. In vitro assays confirmed these findings with IC50 values demonstrating significant efficacy against leishmanial strains .

特性

IUPAC Name |

3,4-dihydro-1H-quinazolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c11-8-9-5-6-3-1-2-4-7(6)10-8/h1-4H,5H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTOUNZIAEBIWAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2NC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20494023 | |

| Record name | 3,4-Dihydroquinazolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20494023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66655-67-2 | |

| Record name | 3,4-Dihydroquinazolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20494023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 3,4-dihydroquinazolin-2(1H)-one has the molecular formula C8H8N2O and a molecular weight of 148.16 g/mol. While specific spectroscopic data isn't detailed in the provided research, the compounds are often characterized using techniques like IR, 1H NMR, and elemental analysis. X-ray diffraction analysis has also been used to confirm the structure of specific derivatives [].

A: The provided research focuses on this compound derivatives as target molecules rather than catalysts. The studies primarily explore various synthetic routes and their efficiency in producing these derivatives, including multi-component reactions [] and selenium-catalyzed carbonylative synthesis [].

A: Yes, density functional theory calculations have been employed to study the mechanism of (4+2)-cycloaddition reactions involving quinazoline-derived N-acyliminium cations generated from this compound precursors []. These calculations provide valuable insights into the regio- and stereoselectivity of these reactions.

A: Structure-activity relationship (SAR) studies have revealed crucial insights. For instance, incorporating cyclopentenylpyridine and cyclopentenylbenzyl groups significantly enhances the dual D2 and 5-HT1A receptor binding affinities of certain derivatives []. Other research suggests that anti-trypanosomal activity is influenced by substituents at the N1 and C6 positions [, ]. These findings highlight the importance of specific structural motifs for desired biological activities.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。